

The Potential of ARN11391 in Modulating Mutant ITPR1 Channels: A Technical Overview

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Compound of Interest		
Compound Name:	ARN11391	
Cat. No.:	B12372562	Get Quote

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This technical guide provides a comprehensive analysis of the pharmacological potentiator **ARN11391** and its effects on the inositol 1,4,5-trisphosphate receptor type 1 (ITPR1), with a particular focus on its potential therapeutic implications for diseases associated with mutant ITPR1 channels, such as spinocerebellar ataxia (SCA). While direct experimental data on **ARN11391**'s interaction with mutant ITPR1 channels remains to be published, this document synthesizes the current understanding of **ARN11391**'s mechanism of action on wild-type channels and the functional consequences of various ITPR1 mutations, offering a roadmap for future research and drug development.

Mutations in the ITPR1 gene, which encodes a crucial intracellular calcium release channel, are linked to a spectrum of neurological disorders, most notably spinocerebellar ataxia type 29 (SCA29) and Gillespie syndrome.[1][2] These mutations can be broadly categorized as either loss-of-function, leading to reduced calcium release, or gain-of-function, resulting in excessive calcium signaling.[3][4] The identification of molecules that can modulate ITPR1 activity, therefore, presents a promising therapeutic avenue. One such molecule, **ARN11391**, has been identified as a selective potentiator of ITPR1.[1]

ARN11391: A Selective Potentiator of Wild-Type ITPR1



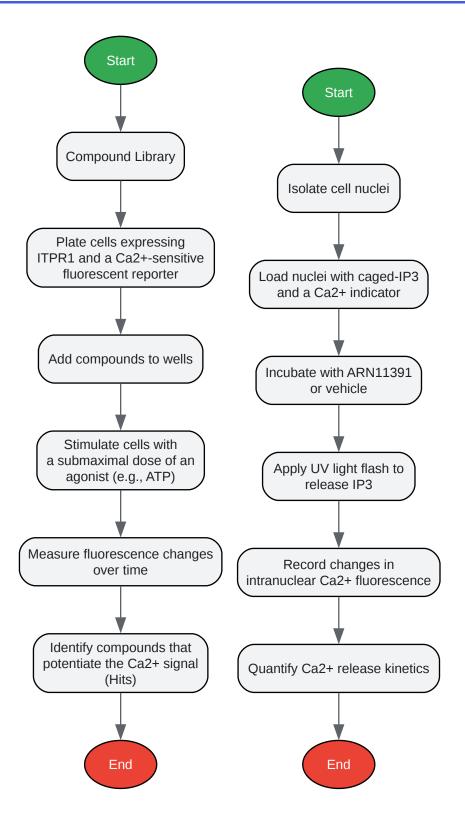
ARN11391 was identified through a high-throughput screening campaign as a potent and selective potentiator of wild-type ITPR1 channels. The following table summarizes the key quantitative data regarding its activity.

Compound	Target	Assay Type	Parameter	Value	Reference
ARN11391 (Cmpd 15)	Wild-Type ITPR1	Caged-IP3 Photolysis in isolated nuclei	EC50	0.8 μΜ	Genovese et al., 2023

Signaling Pathway and Proposed Mechanism of Action

ITPR1 is a key component of the phosphoinositide signaling pathway. Upon cell surface receptor activation, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to the ITPR1 channel on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This calcium signal orchestrates a multitude of cellular processes. **ARN11391** is believed to act as an allosteric modulator of ITPR1, increasing the channel's sensitivity to IP3 and thereby potentiating calcium release.





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